molecular formula C17H15Cl2N3O2S B2961597 5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-50-2

5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2961597
CAS RN: 899940-50-2
M. Wt: 396.29
InChI Key: QGZVRBKIOZFSHF-UHFFFAOYSA-N
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Description

5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H15Cl2N3O2S and its molecular weight is 396.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • A study by Abdel-fattah et al. (1998) explored the synthesis of isoxazolo and thiazolo derivatives of thieno pyrimidines, showcasing the versatility and potential for creating new ring systems in heterocyclic chemistry (Abdel-fattah et al., 1998).
  • Another research by Loksha et al. (2008) focused on the synthesis of 1,5-disubstituted pyrimidine-2,4-diones and their anti-HIV-1 evaluation, highlighting the compound's potential in antiviral applications (Loksha et al., 2008).

Anti-inflammatory and Analgesic Agents

  • Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which showed significant activity as cyclooxygenase inhibitors with analgesic and anti-inflammatory properties (Abu-Hashem et al., 2020).

Antitumor Activity

  • Grivsky et al. (1980) described the synthesis of pyrido[2,3-d]pyrimidines with potential in inhibiting mammalian dihydrofolate reductase, showing significant activity against specific carcinomas in rats (Grivsky et al., 1980).

Novel Structural Derivatives and Chemical Reactions

  • Research by Hurst et al. (1991) and Ashraf et al. (2019) focused on the synthesis of various thiazolo- and oxazolo[5,4-d]pyrimidines and pyrimidinylureas, as well as (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, contributing to the expansion of heterocyclic chemistry and offering insights into new chemical reactions (Hurst et al., 1991); (Ashraf et al., 2019).

Urease Inhibition

  • A study by Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, which were tested for their urease inhibition activity, indicating potential applications in treating diseases related to urease activity (Rauf et al., 2010).

Catalysis and Green Chemistry

  • Verma and Jain (2012) developed an environmentally friendly method for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones, showcasing the compound's role in green chemistry and catalysis (Verma & Jain, 2012).

Pharmacological and Optoelectronic Applications

  • Hammam et al. (2001) and Hussain et al. (2020) explored the synthesis of pyridine and thiazolopyrimidine derivatives for anticancer activity and nonlinear optical exploration, respectively, suggesting potential in pharmacological and optoelectronic applications (Hammam et al., 2001); (Hussain et al., 2020).

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c1-9-7-20-15-13(16(23)22(3)17(24)21(15)2)14(9)25-8-10-4-5-11(18)6-12(10)19/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZVRBKIOZFSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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